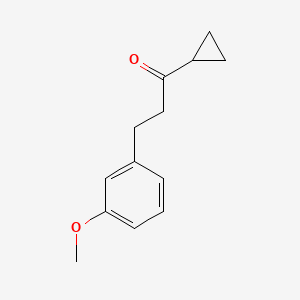

Cyclopropyl 2-(3-methoxyphenyl)ethyl ketone

Beschreibung

Eigenschaften

IUPAC Name |

1-cyclopropyl-3-(3-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-15-12-4-2-3-10(9-12)5-8-13(14)11-6-7-11/h2-4,9,11H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHFTYDJDYORSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCC(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20518071 | |

| Record name | 1-Cyclopropyl-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20518071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344334-33-4 | |

| Record name | 1-Cyclopropyl-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20518071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Cyclopropanation via Sulfoxonium Ylide Method

A widely used laboratory method for synthesizing cyclopropyl ketones involves the reaction of trimethylsulfoxonium iodide with α,β-unsaturated ketones under basic conditions. This method is notable for its mild reaction conditions and good yields.

- Procedure : Sodium hydride (NaH) is used as a base to generate the sulfoxonium ylide in situ in a solvent mixture of DMSO and THF under an inert atmosphere (argon). The α,β-unsaturated ketone substrate is then added at low temperature (around −10 °C) and stirred for several hours (e.g., 3 h).

- Yield : This method can achieve yields around 70% for cyclopropyl ketones.

- Critical Parameters : Temperature control and quenching procedure are crucial to maintain high yield and purity. For example, adding NaH to a cooled solution and then removing the cooling bath prematurely can reduce yield significantly.

Suzuki–Miyaura Coupling for Carbon–Carbon Bond Formation

For attaching the 3-methoxyphenyl ethyl group, Suzuki–Miyaura coupling is a preferred method due to its functional group tolerance and mild conditions.

- Reaction : This palladium-catalyzed cross-coupling reaction forms C–C bonds between boronic acid derivatives and halogenated cyclopropyl ketones.

- Advantages : High selectivity, mild reaction conditions, and compatibility with various functional groups.

Industrial Synthesis Methodology

A patented industrial synthesis method for cyclopropyl methyl ketones, which can be adapted for related compounds like Cyclopropyl 2-(3-methoxyphenyl)ethyl ketone, involves a three-step process starting from 2-methylfuran:

| Step | Description | Conditions | Key Reagents | Outcome |

|---|---|---|---|---|

| 1 | One-pot hydrogenation hydrolysis of 2-methylfuran | 20–30 °C, 0.1–0.3 MPa H2, 2–3 h | 2-methylfuran, water, Pd/C catalyst (5–10 wt% Pd) | Acetyl-n-propanol (95% purity) |

| 2 | Hydrochloric acid chlorination of acetyl-n-propanol | 90–95 °C, 15–20% HCl, azeotropic distillation | Acetyl-n-propanol, HCl | 5-chloro-2-pentanone (96% purity) |

| 3 | Ring-closing reaction under alkaline conditions | 70–80 °C, 2 h, 15–20% NaOH | 5-chloro-2-pentanone, NaOH | Cyclopropyl methyl ketone (97% purity) |

- Catalysts : Palladium on carbon is preferred for hydrogenation.

- Base : Sodium hydroxide is commonly used for ring closure.

- Yields : The process yields cyclopropyl methyl ketone with purity above 97% and is suitable for scale-up due to mild conditions and high atom economy.

Detailed Research Findings and Notes

- The sulfoxonium ylide method is effective for synthesizing substituted cyclopropyl ketones, including those with hydroxyaryl or methoxyaryl substituents, by varying the starting enone substrates.

- Industrial methods emphasize environmental and economic benefits by using 2-methylfuran as a raw material, which is inexpensive and provides high atom economy.

- Reaction parameters such as temperature, molar ratios, and catalyst loading are optimized to balance yield, purity, and scalability.

- The ring-closing step is sensitive to base concentration and temperature; typical conditions are 15–20% sodium hydroxide at 70–80 °C for 2 hours.

- The Suzuki–Miyaura coupling is often employed in the final steps to attach the 3-methoxyphenyl ethyl group to the cyclopropyl ketone core, ensuring functional group compatibility and high selectivity.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Sulfoxonium ylide cyclopropanation | Trimethylsulfoxonium iodide, NaH, α,β-unsaturated ketone | DMSO/THF, −10 °C, 3 h | ~70 | Sensitive to temperature and quenching |

| Suzuki–Miyaura coupling | Boronic acid derivatives, Pd catalyst | Mild, functional group tolerant | High | For C–C bond formation with aryl groups |

| Industrial 3-step synthesis | 2-methylfuran, Pd/C, HCl, NaOH | 20–30 °C (hydrogenation), 90–95 °C (chlorination), 70–80 °C (ring closure) | >95 purity | Scalable, environmentally friendly |

This comprehensive analysis of preparation methods for this compound integrates laboratory synthetic routes and industrial processes, providing a robust foundation for research and production. The methods emphasize yield optimization, purity, and scalability, supported by detailed reaction conditions and catalyst choices.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopropyl 2-(3-methoxyphenyl)ethyl ketone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Cyclopropyl 2-(3-methoxyphenyl)ethyl ketone has garnered attention for its potential therapeutic properties:

- Antitumor Activity: Preliminary studies suggest that cyclopropane derivatives exhibit cytotoxic effects against various cancer cell lines, indicating their promise as lead compounds for drug development .

- Anti-inflammatory Properties: The compound has been shown to modulate inflammatory pathways, reducing pro-inflammatory cytokine production in cell cultures, which suggests potential applications in treating inflammatory diseases .

Biological Studies

Research has highlighted the biological activity of this compound:

- Antimicrobial Activity: Studies indicate that certain derivatives demonstrate effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus, with modifications to the cyclopropane structure enhancing antibacterial efficacy .

- Mechanism of Action: The compound interacts with specific molecular targets within biological systems, potentially forming covalent bonds with enzymes or receptors, leading to altered biological activities .

Industrial Applications

In addition to its research applications, this compound is valuable in industrial settings:

- Specialty Chemicals Production: Its unique chemical properties make it suitable for producing specialized chemicals and materials used in various industries .

- Reagent in Organic Synthesis: The compound serves as an important reagent in organic synthesis, facilitating the creation of complex molecules through various chemical reactions .

Wirkmechanismus

The mechanism of action of Cyclopropyl 2-(3-methoxyphenyl)ethyl ketone involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form covalent bonds with specific enzymes or receptors, leading to changes in their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

Table 1: Key Structural Analogs and Substituent Properties

Key Findings :

- Electron-Donating vs. Withdrawing Groups : The 3-methoxy group in the target compound likely reduces electrophilicity at the carbonyl carbon compared to the chloro analog, which undergoes faster nucleophilic attacks .

- Steric Effects : Bulky substituents (e.g., benzyl in the 2-fluorobenzyl analog) hinder access to the carbonyl group, contrasting with the less hindered ethyl chain in the target compound .

Cyclopropane Ring Effects on Reactivity

The cyclopropyl ring introduces significant ring strain (≈27 kcal/mol) and increased s-character in the exocyclic C–C bond (sp².28 vs. sp³ in acyclic ketones), enhancing conjugation with the carbonyl group . This electronic modulation accelerates reactions such as photochemical ring-opening or acid-catalyzed rearrangements:

- Photochemical Reactivity: Cyclopropyl ketones (e.g., bicyclic ketone 1 in ) undergo rapid ring-opening in tert-butyl alcohol (complete within 15 minutes) compared to cyclooctanone (79% remaining after 3 hours) .

- Basicity in Acidic Media : Cyclopropyl ketones exhibit stronger basicity in concentrated sulfuric acid due to greater stabilization of protonated intermediates, as shown by NMR spectral shifts .

Biologische Aktivität

Cyclopropyl 2-(3-methoxyphenyl)ethyl ketone is a compound characterized by its cyclopropyl ring structure and a ketone functional group. Its molecular formula is , with a molecular weight of approximately 204.27 g/mol. The compound features a cyclopropyl group attached to an ethyl chain, which is further connected to a methoxy-substituted phenyl group. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets and pathways within biological systems. The compound can form covalent bonds with enzymes or receptors, leading to alterations in their activity. The cyclopropyl group may undergo ring-opening reactions, generating reactive intermediates that interact with biological macromolecules, while the ketone group facilitates hydrogen bonding and other non-covalent interactions .

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological properties:

Comparative Biological Activity

To illustrate the diversity of biological activities among similar compounds, the following table summarizes key features and activities of various cyclopropyl ketones:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Cyclopropyl + methoxy-substituted phenyl | Antimicrobial, anti-inflammatory |

| Cyclopropyl 2-(4-methoxyphenyl)ethyl ketone | Similar structure, different methoxy position | Varies in reactivity and activity |

| Cyclopropyl 2-(3-chlorophenyl)ethyl ketone | Chlorine substitution on phenyl ring | Potentially different antimicrobial profile |

| Cyclopropyl 2-(2-hydroxyphenyl)ethyl ketone | Hydroxyl group increases polarity | Enhanced solubility and reactivity |

Antimicrobial Studies

A significant body of research has focused on the antimicrobial properties of cyclopropane derivatives. For example, studies have demonstrated that certain cyclopropane compounds exhibit minimum inhibitory concentrations (MICs) against various pathogens, including Escherichia coli and Staphylococcus aureus. These findings suggest that modifications to the cyclopropane structure can enhance antibacterial efficacy .

Anti-inflammatory Research

In vitro studies have indicated that cyclopropane derivatives can modulate inflammatory pathways. For instance, compounds similar to this compound have shown promise in reducing pro-inflammatory cytokine production in cell cultures . This suggests potential therapeutic applications in inflammatory diseases.

Antitumor Activity

Research into the antitumor activity of cyclopropane derivatives has yielded promising results. A study highlighted that certain derivatives exhibited cytotoxic effects against cancer cell lines, indicating their potential as lead compounds for drug development . However, specific data on this compound's antitumor effects remain scarce and warrant further investigation.

Q & A

Q. Table 1. Key Physical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 218.29 g/mol | |

| Boiling Point | 245–250°C (estimated) | |

| IR (C=O) | 1705 cm⁻¹ | |

| ¹H NMR (CDCl₃) | δ 0.9–1.4 (m, 4H, cyclopropyl) |

Q. Table 2. Synthetic Optimization Parameters

| Condition | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 3–5 mol% Ir | ↑ Yield (70→90%) |

| Solvent | Toluene | ↑ Selectivity |

| Temperature | 100°C | ↓ Side Products |

| Reaction Time | 12–18 h | ↑ Conversion |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.